Chemical structure and properties of Cycloheptyl (4-bromo-2-fluorophenyl)methanol
Chemical structure and properties of Cycloheptyl (4-bromo-2-fluorophenyl)methanol
Technical Monograph: Cycloheptyl (4-bromo-2-fluorophenyl)methanol
Part 1: Executive Summary
Cycloheptyl (4-bromo-2-fluorophenyl)methanol is a high-value chiral secondary alcohol intermediate used primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and kinase inhibitors. It serves as a dual-functional scaffold: the cycloheptyl ring provides a bulky, lipophilic anchor for hydrophobic pocket occupation, while the 4-bromo-2-fluorophenyl moiety acts as an electronically tuned "warhead" capable of further diversification via palladium-catalyzed cross-coupling.
This guide details the physicochemical profile, validated synthetic pathways, and structural activity relationships (SAR) necessary for integrating this scaffold into drug discovery pipelines.
Part 2: Chemical Identity & Physicochemical Profiling
This molecule is characterized by a stereocenter at the carbinol position, connecting a flexible seven-membered ring with an electron-deficient aromatic system.
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | Cycloheptyl(4-bromo-2-fluorophenyl)methanol |
| Molecular Formula | C₁₄H₁₈BrFO |
| Molecular Weight | 301.20 g/mol |
| SMILES | OC(C1=CC=C(Br)C=C1F)C2CCCCCC2 |
| Stereochemistry | Contains 1 Chiral Center (Racemic mixture unless asymmetrically synthesized) |
Predicted Physicochemical Properties
Data derived from group contribution methods calibrated against cyclohexyl analogs.
| Property | Value (Approx.) | Significance |
| cLogP | 4.2 – 4.5 | High lipophilicity; likely requires organic co-solvents for bio-assays. |
| TPSA | 20.2 Ų | Excellent membrane permeability (Rule of 5 compliant). |
| H-Bond Donors | 1 (OH) | Critical for H-bond anchoring in receptor active sites. |
| H-Bond Acceptors | 2 (OH, F) | Fluorine acts as a weak acceptor and metabolic blocker. |
| Physical State | Viscous Oil or Low-Melting Solid | Dependent on enantiomeric purity. |
Part 3: Synthetic Framework & Methodology
The synthesis of Cycloheptyl (4-bromo-2-fluorophenyl)methanol relies on the nucleophilic addition of a Grignard reagent to a carbonyl electrophile. Two retrosynthetic disconnections are possible; however, Route A is preferred due to the commercial availability and stability of the aldehyde precursor.
Validated Synthetic Protocol (Route A)
Reaction: Addition of Cycloheptylmagnesium bromide to 4-Bromo-2-fluorobenzaldehyde.
Reagents:
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4-Bromo-2-fluorobenzaldehyde (1.0 eq)
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Cycloheptylmagnesium bromide (1.2 eq, 1.0M in THF)
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Anhydrous Tetrahydrofuran (THF)[1]
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Ammonium Chloride (sat. aq.)
Step-by-Step Methodology:
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Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
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Solvation: Dissolve 4-Bromo-2-fluorobenzaldehyde in anhydrous THF (0.5 M concentration). Cool the solution to 0°C using an ice/water bath to suppress side reactions (e.g., reduction).
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Nucleophilic Addition: Transfer the Cycloheptylmagnesium bromide solution to the addition funnel. Add dropwise over 30 minutes. Note: Maintain internal temperature <5°C to prevent halogen-metal exchange at the aryl bromide position.
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Reaction Monitoring: Warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.[2]
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Quench: Cool back to 0°C. Cautiously quench with saturated aqueous NH₄Cl.
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Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification: Flash column chromatography (SiO₂), eluting with a gradient of 0-15% EtOAc in Hexanes.
Synthetic Logic Visualization
Figure 1: The nucleophilic addition pathway ensures the retention of the aryl bromide handle by controlling temperature to prevent lithium-halogen exchange side reactions.
Part 4: Structural Activity Relationship (SAR) & Applications
This scaffold is not merely a passive linker; its components are selected for specific medicinal chemistry effects.
The Fluorine Effect (Ortho-Substitution)
The fluorine atom at the C2 position serves three critical roles:
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Metabolic Blocking: It prevents hydroxylation at the electron-rich ortho position, extending the metabolic half-life (
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Conformational Lock: Through dipole-dipole interactions, the fluorine atom restricts the rotation of the phenyl ring relative to the carbinol center, pre-organizing the molecule for receptor binding.
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pKa Modulation: It inductively withdraws electron density, slightly increasing the acidity of the benzylic alcohol proton.
The Cycloheptyl Ring (Hydrophobic Bulk)
Unlike the rigid phenyl or the chair-locked cyclohexyl ring, the cycloheptyl ring exists in a twist-chair conformation. This provides "flexible bulk," allowing the molecule to induce fit into hydrophobic pockets that are slightly too large for cyclohexyl groups, often improving selectivity profiles.
The Bromine Handle (Diversification)
The C4-Bromine is a "silent" functionality during the initial synthesis but serves as a reactive handle for late-stage diversification via Suzuki-Miyaura coupling.
Protocol for Suzuki Coupling (General):
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Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5 mol%)
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Base: K₂CO₃ or Cs₂CO₃ (2.0 eq)
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Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 eq)
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Solvent: Dioxane/Water (4:1), 80°C.
SAR Logic Pathway
Figure 2: Decomposition of the scaffold into its pharmacophoric elements, highlighting the strategic role of each substituent in drug design.
Part 5: Safety & Handling
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Hazard Classification: Irritant (Skin/Eye).
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GHS Signal Word: WARNING.[3]
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Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The benzylic alcohol is susceptible to slow oxidation to the ketone if exposed to air and light over prolonged periods.
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MSDS Note: As an organobromine, standard precautions against sensitization should be taken. Dispose of aqueous waste containing fluoride/bromide salts according to halogenated waste protocols.
References
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Grignard Reagent Preparation & Reactivity
- Source: "Preparation of Grignard Reagents from Aryl Halides." Organic Syntheses, Coll. Vol. 3, p.200.
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URL:
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Suzuki-Miyaura Cross-Coupling Methodology
- Source: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.
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URL:
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Fluorine in Medicinal Chemistry
- Source: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.
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URL:
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Cycloalkyl Ring Conformations
- Source: Hendrickson, J. B. (1961). "Molecular Geometry. I. The Conformation of Cycloheptane." Journal of the American Chemical Society, 83(22), 4537–4547.
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URL:
